Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate
Description
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is a chiral ester characterized by a benzyl ester group, a cyclohexyl substituent at the 3-position, and a hydroxyl group at the stereogenic C2 center (R-configuration). The cyclohexyl group enhances lipophilicity, which may influence membrane permeability and metabolic stability, while the benzyl ester moiety offers hydrolytic sensitivity, enabling controlled release of benzyl alcohol and the corresponding acid in biological systems .
Properties
CAS No. |
161313-45-7 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate |
InChI |
InChI=1S/C16H22O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2/t15-/m1/s1 |
InChI Key |
SAVRNLPPOWUZCP-OAHLLOKOSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Aldehyde and Glycine Derivative Coupling (Hydroxypropanoic Acid Derivative Route)
Another approach focuses on the synthesis of 2-amino-3-hydroxypropanoic acid derivatives, which are structurally close to benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate, particularly when the amino group is protected or replaced.
Key Reaction:
Cyclohexylaldehyde is reacted with a glycine derivative under controlled conditions to form a 2-(amino-protected)-3-hydroxypropanoic acid derivative.-
- Temperature: 0 to 180 °C (preferably 50 to 150 °C)
- Reaction time: 0.1 to 1000 hours depending on scale and conditions
- pH control is critical during workup to isolate the desired product
Post-Reaction Processing:
The amino group can be protected or deprotected using standard methods (e.g., carbamate formation). The product is isolated by extraction and concentration.
This method is valuable for producing optically active derivatives and can be adapted to produce benzyl esters by esterification of the carboxylic acid group with benzyl alcohol or benzyl derivatives.
Photoredox Catalysis for Hydroxy Ketone Formation (Emerging Methodology)
A recent advance in the synthesis of hydroxy ketones involves photoredox catalysis using styrene derivatives and radical precursors under visible light irradiation.
General Procedure:
Styrene derivatives are reacted with radical precursors such as benzoylformates under 427 nm LED light in the presence of photocatalysts like Ir(ppy)3 in solvents such as dimethyl sulfoxide (DMSO).-
- Mild reaction conditions (~25 °C)
- Operational simplicity
- Moderate to good yields (up to 64%)
- Potential for functional group tolerance
-
- Mostly demonstrated for trifluoroethylacetophenones and related compounds
- Applicability to this compound requires further exploration
This methodology represents a promising future direction for synthesizing hydroxy esters with stereochemical control.
Comparative Summary of Preparation Methods
| Methodology | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Ene Reaction + Reduction/Hydrolysis | Lewis acid-catalyzed ene reaction, catalytic hydrogenation | Good yields, mild conditions, scalable | Requires multiple steps, handling of reactive intermediates |
| Aldehyde + Glycine Derivative Coupling | Condensation of cyclohexylaldehyde and glycine derivatives | High stereoselectivity, optically active products | Long reaction times, pH control needed |
| Photoredox Catalysis | Visible light-induced radical reactions | Mild, operationally simple, novel approach | Limited substrate scope, early-stage development |
Data Table: Reaction Conditions and Outcomes (Representative Examples)
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (2R)-3-cyclohexyl-2-oxo-propanoate.
Reduction: Formation of (2R)-3-cyclohexyl-2-hydroxy-propanol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate can be contextualized by comparing it to analogous esters with variations in substituents, stereochemistry, or ester groups. Below is a detailed analysis of key analogs identified in the literature:
Structural Analogs and Their Properties
Key Comparative Insights
Substituent Effects: The cyclohexyl group in the target compound confers greater lipophilicity compared to phenyl or fluorinated aromatic substituents in analogs. This may enhance passive diffusion across biological membranes but reduce aqueous solubility. Amino groups (e.g., in Benzyl (2S)-3-amino-2-hydroxypropanoate hydrochloride) introduce polarity and charge, significantly improving solubility in polar solvents or physiological environments .
Stereochemical Influence: The R-configuration at C2 in the target compound contrasts with the S-configuration in Benzyl (2S)-3-amino-2-hydroxypropanoate. Enantiomeric differences often lead to divergent biological activities, such as receptor binding affinity or metabolic pathways .
Ester Group Reactivity: Benzyl esters (target compound and Benzyl (2S)-3-amino-2-hydroxypropanoate) are prone to hydrolysis under acidic or enzymatic conditions, releasing benzyl alcohol—a metabolite with documented respiratory and dermal toxicity . Methyl esters (e.g., Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate) are generally more hydrolytically stable, favoring prolonged circulation in vivo .
Biological and Metabolic Considerations: Fluorine substituents (as in Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate) often reduce metabolic degradation by blocking cytochrome P450 oxidation, enhancing drug half-life . The phenylcarbonylamino group in (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate may facilitate intermolecular interactions (e.g., π-stacking or hydrogen bonding), influencing crystallization behavior or target binding .
Biological Activity
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is a compound of increasing interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by a benzyl group attached to a cyclohexyl-substituted hydroxypropanoic acid. The molecular formula is , and it features both hydrophobic and hydrophilic properties that may influence its biological interactions.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, research on non-nucleoside reverse transcriptase inhibitors (NNRTIs) has shown that structural modifications can enhance binding affinity to the HIV reverse transcriptase enzyme, which is crucial for developing effective antiviral therapies. The incorporation of hydroxy and aromatic groups in similar compounds has been linked to improved antiviral activity, suggesting a potential pathway for enhancing the efficacy of this compound as an antiviral agent .
Inhibition of Enzymatic Activity
The compound's structural features may also allow it to act as an inhibitor of various enzymes. For example, studies on related compounds indicate that modifications can lead to significant inhibition of steroid sulfatase, an enzyme involved in the local production of estrogenic steroids. This inhibition is particularly relevant in the context of estrogen-dependent cancers, where such compounds could serve as therapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Hydrophobicity : The cyclohexyl group contributes to the compound's hydrophobic nature, which may enhance membrane permeability and bioavailability.
- Hydrogen Bonding : The hydroxy group can participate in hydrogen bonding with biological targets, potentially increasing binding affinity.
- Aromatic Interactions : The presence of the benzyl group may facilitate π-π stacking interactions with aromatic residues in target proteins.
A detailed SAR analysis from related studies suggests that variations in substituents on the aromatic ring can significantly alter biological potency, emphasizing the need for systematic exploration of derivatives .
Case Studies
- Antiviral Screening : In a study involving a library of compounds similar to this compound, several derivatives were screened for their ability to inhibit HIV reverse transcriptase. The most potent compounds showed IC50 values in the low micromolar range, indicating strong antiviral activity .
- Cancer Therapeutics : Research focusing on steroid sulfatase inhibitors demonstrated that specific substitutions on the phenolic ring led to enhanced inhibitory effects against estrogen-dependent cancer cell lines. Compounds exhibiting low cytotoxicity while maintaining high inhibitory potency were identified as promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
